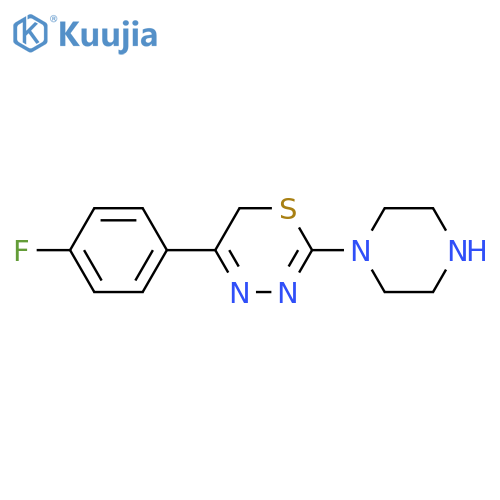

Cas no 1203306-12-0 (5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine)

1203306-12-0 structure

商品名:5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine

CAS番号:1203306-12-0

MF:C13H15FN4S

メガワット:278.348404169083

MDL:MFCD16631958

CID:5167287

PubChem ID:45496777

5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine 化学的及び物理的性質

名前と識別子

-

- 5-(4-FLUOROPHENYL)-2-(PIPERAZIN-1-YL)-6H-1,3,4-THIADIAZINE

- 6H-1,3,4-Thiadiazine, 5-(4-fluorophenyl)-2-(1-piperazinyl)-

- 5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine

-

- MDL: MFCD16631958

- インチ: 1S/C13H15FN4S/c14-11-3-1-10(2-4-11)12-9-19-13(17-16-12)18-7-5-15-6-8-18/h1-4,15H,5-9H2

- InChIKey: QWMYLLLDOYLDHC-UHFFFAOYSA-N

- ほほえんだ: S1CC(C2C=CC(=CC=2)F)=NN=C1N1CCNCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 2

- 複雑さ: 371

- トポロジー分子極性表面積: 65.3

- 疎水性パラメータ計算基準値(XlogP): 1.7

5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050893-1g |

5-(4-Fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203306-12-0 | 95% | 1g |

¥2737.0 | 2023-04-05 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01050893-5g |

5-(4-Fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203306-12-0 | 95% | 5g |

¥7931.0 | 2023-04-05 | |

| Enamine | EN300-241835-2.5g |

5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203306-12-0 | 95% | 2.5g |

$978.0 | 2024-06-19 | |

| Enamine | EN300-241835-10.0g |

5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203306-12-0 | 95% | 10.0g |

$2146.0 | 2024-06-19 | |

| Enamine | EN300-241835-0.25g |

5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203306-12-0 | 95% | 0.25g |

$459.0 | 2024-06-19 | |

| Enamine | EN300-241835-1.0g |

5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203306-12-0 | 95% | 1.0g |

$499.0 | 2024-06-19 | |

| Enamine | EN300-241835-0.5g |

5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203306-12-0 | 95% | 0.5g |

$479.0 | 2024-06-19 | |

| Enamine | EN300-241835-0.1g |

5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203306-12-0 | 95% | 0.1g |

$439.0 | 2024-06-19 | |

| Enamine | EN300-241835-0.05g |

5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203306-12-0 | 95% | 0.05g |

$419.0 | 2024-06-19 | |

| Enamine | EN300-241835-5.0g |

5-(4-fluorophenyl)-2-(piperazin-1-yl)-6H-1,3,4-thiadiazine |

1203306-12-0 | 95% | 5.0g |

$1448.0 | 2024-06-19 |

5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine 関連文献

-

Wai-Kwok Wong,Hongze Liang,Wai-Yeung Wong,Zongwei Cai,King-Fai Li,Kok-Wai Cheah New J. Chem., 2002,26, 275-278

-

Bernardo Barbiellini,Hasnain Hafiz,Susmita Basak,Jun Liu,Thomas Richardson,Guojiun Shu,Fangcheng Chou,Tsu-Chien Weng,Dennis Nordlund,Dimosthenis Sokaras,Brian Moritz,Thomas P. Devereaux,Ruimin Qiao,Yi-De Chuang,Arun Bansil,Zahid Hussain,Wanli Yang Phys. Chem. Chem. Phys., 2015,17, 26369-26377

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

1203306-12-0 (5-(4-Fluorophenyl)-2-(piperazin-1-YL)-6H-1,3,4-thiadiazine) 関連製品

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量